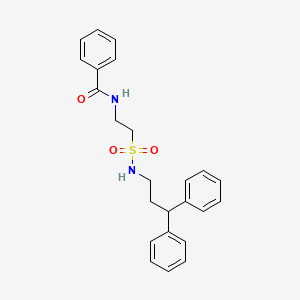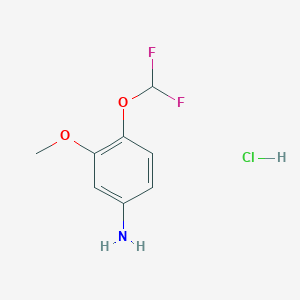
4-(Difluoromethoxy)-3-methoxyaniline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds involves various chemical reactions. For example, the synthesis of “4-(chlorodifluoromethoxy)aniline” involves taking trichloromethoxybenzene as the raw material, employing hydrogen fluoride to conduct selective fluorination to obtain chlorodifluoromethoxybenzene, subjecting the chlorodifluoromethoxybenzene to nitration by a mixed acid so as to obtain 4-(chlorodifluoromethoxy)nitrobenzene, and carrying out hydrogenation reduction on the 4-(chlorodifluoromethoxy)nitrobenzene .Molecular Structure Analysis
The molecular structure of similar compounds can be analyzed. For instance, “4-(Difluoromethoxy)aniline” has a molecular formula of C7H7F2NO . The InChI Key for this compound is NDEZTSHWEPQVBX-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be analyzed. For instance, “4-(Difluoromethoxy)aniline” has a density of 1.2860g/mL, a boiling point of 231.0°C, and a flash point of >110°C .Aplicaciones Científicas De Investigación
Cardioprotective Effects
Research has explored the cardioprotective effects of compounds structurally similar to 4-(Difluoromethoxy)-3-methoxyaniline hydrochloride. For instance, 3',4'-Dihydroxyflavonol (DiOHF) and its derivatives, such as 4'-hydroxy-3'-methoxyflavonol, have shown potential in reducing myocardial ischemia and reperfusion injury, highlighting their promise in treating cardiovascular diseases. These flavonols exert vasorelaxant effects, which may be pivotal in cardioprotection (Qin et al., 2008).
Soil Metabolism and Pesticide Science
The metabolism of similar compounds in soil has been studied, particularly focusing on derivatives like 3-Chloro-4-methoxyaniline. These studies reveal the transformation of these compounds into various products, possibly via free radical mechanisms. Such research is crucial in understanding the environmental impact of these chemicals, especially in relation to pesticide residues and soil contamination (Briggs & Ogilvie, 1971).
Deprotection in Organic Chemistry
Deprotection of hydroxy functions using groups like 4-methoxybenzyl (MPM) and 3,4-dimethoxybenzyl (DMPM) has been extensively researched. These protecting groups, related to 4-(Difluoromethoxy)-3-methoxyaniline hydrochloride, are significant in organic synthesis, demonstrating selective removal under specific conditions. Such methods are integral to the synthesis of complex organic molecules (Horita et al., 1986).
Corrosion Inhibition
Compounds like 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole, structurally related to 4-(Difluoromethoxy)-3-methoxyaniline hydrochloride, have been studied for their corrosion inhibition properties. Such research is vital in materials science, particularly for protecting metals like steel in corrosive environments (Bentiss et al., 2009).
Electrochemical and Photoelectrochemical Properties
The electrochemical, electrochromic, and photoelectrochemical behaviors of polymers derived from compounds similar to 4-(Difluoromethoxy)-3-methoxyaniline hydrochloride have been a subject of interest. Such studies provide insights into the potential applications of these materials in electronic devices, sensors, and electrochromic displays (Gazotti et al., 1996).
Safety and Hazards
Propiedades
IUPAC Name |
4-(difluoromethoxy)-3-methoxyaniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2NO2.ClH/c1-12-7-4-5(11)2-3-6(7)13-8(9)10;/h2-4,8H,11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYTHBPXRNRGIKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N)OC(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Difluoromethoxy)-3-methoxyaniline hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

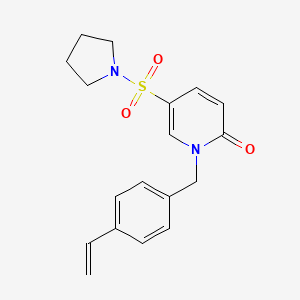
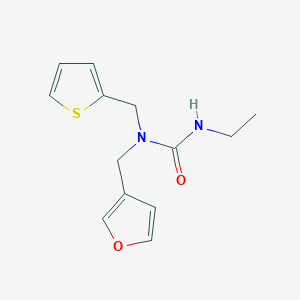
![2-(5-{[(1,3-Thiazol-2-yl)amino]methyl}thiophen-2-yl)acetic acid](/img/structure/B2925479.png)

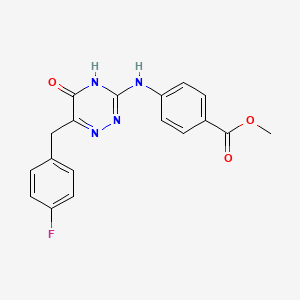
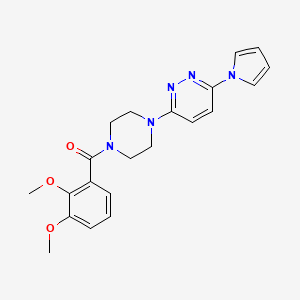
![3-{1-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]piperidin-4-yl}-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2925487.png)
![[3-(4-{2-[methyl(2-pyridinyl)amino]ethoxy}phenyl)-1H-pyrazol-1-yl][4-(trifluoromethyl)phenyl]methanone](/img/structure/B2925488.png)
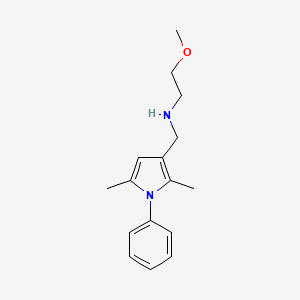
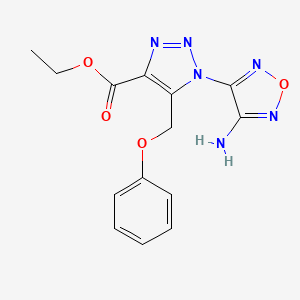
![2-[5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(3,4-difluorophenyl)acetamide](/img/structure/B2925493.png)
